molecular formula C19H19N5O2 B14953955 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone

Cat. No.: B14953955
M. Wt: 349.4 g/mol
InChI Key: FJXRACGSAOOYHE-UHFFFAOYSA-N
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Description

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a phthalazinone core structure, which is a bicyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the phthalazinone intermediate.

    Attachment of the Pyridine Group: The pyridine group can be attached through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyridine boronic acid derivative and a halogenated phthalazinone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.

    Biology: It can be used as a molecular probe to study biological pathways and interactions, especially those involving nitrogen-containing heterocycles.

    Materials Science: The compound’s ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-{[4-(4-bromophenyl)piperazino]carbonyl}-1(2H)-phthalazinone
  • 2-methyl-4-{[4-(4-chlorophenyl)piperazino]carbonyl}-1(2H)-phthalazinone
  • 2-methyl-4-{[4-(4-methoxyphenyl)piperazino]carbonyl}-1(2H)-phthalazinone

Uniqueness

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone stands out due to the presence of the pyridine moiety, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

2-methyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one

InChI

InChI=1S/C19H19N5O2/c1-22-18(25)15-7-3-2-6-14(15)17(21-22)19(26)24-12-10-23(11-13-24)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3

InChI Key

FJXRACGSAOOYHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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